Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C15H17NO3. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with a different ring size
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound features a larger spirocyclic ring system.
Uniqueness
Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific ring size and the presence of a benzyl group.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c17-13-6-7-15(8-13)10-16(11-15)14(18)19-9-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
IVAAKAUQPSMWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1=O)CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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